molecular formula C13H16N2O4 B3365309 (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid CAS No. 1217437-93-8

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Cat. No.: B3365309
CAS No.: 1217437-93-8
M. Wt: 264.28 g/mol
InChI Key: KEIDRYXLYCWVSP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid (: 1217437-93-8) is a chiral piperazine derivative of high value in organic synthesis and pharmaceutical research . Piperazine-2-carboxylic acid scaffolds are recognized as privileged structures in drug discovery. Recent scientific studies highlight this core structure as a key intermediate in the development of Multitarget-Directed Ligands (MTDLs) for complex neurodegenerative diseases. Specifically, related piperazine-2-carboxylic acid derivatives have demonstrated significant potential as anti-Alzheimer agents by acting as potent and selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key therapeutic targets . The molecule is furnished with a benzyloxycarbonyl (Cbz) protecting group on one nitrogen, making it a versatile synthetic intermediate for the construction of more complex molecules, such as protease inhibitors and other pharmacologically active compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated environment, noting the provided hazard statements H315-H319, which indicate it may cause skin irritation and serious eye irritation .

Properties

IUPAC Name

(2S)-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-8-14-6-7-15(11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIDRYXLYCWVSP-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](CN1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654226
Record name (2S)-1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217437-93-8
Record name (2S)-1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid typically involves the chiral resolution of racemic piperazine-2-carboxamide. This can be achieved using a semipurified aminopeptidase from Aspergillus oryzae (LAP2), which selectively hydrolyzes one enantiomer, leaving the desired (S)-enantiomer . The reaction conditions often involve mild temperatures and aqueous environments to maintain enzyme activity.

Industrial Production Methods

In industrial settings, the immobilization of the enzyme on methacrylic resins allows for repeated use and continuous flow processes. This method significantly increases productivity and enables the continuous operation of the reaction for extended periods without affecting yield .

Chemical Reactions Analysis

Types of Reactions

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group.

    Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The chiral nature of the compound allows it to selectively bind to certain active sites, influencing the activity of the enzyme and the overall biochemical pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variants and Their Properties

The following table summarizes critical differences between (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid 64172-98-1 C₁₃H₁₆N₂O₄ 264.28 Cbz (N1), COOH (C2) 222–228 High polarity due to free carboxylic acid
(S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid 138775-02-7 C₁₈H₂₄N₂O₆ 364.39 Cbz (N1), Boc (N4), COOH (C2) N/A Dual protection (Cbz/Boc) enables orthogonal deprotection
(R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid 138775-03-8 C₁₈H₂₄N₂O₆ 364.39 Cbz (N4), Boc (N1), COOH (C2) N/A Enantiomeric form impacts biological activity; R-configuration may alter binding affinity
(S)-1-N-Cbz-piperazine-2-carboxylic acid methyl ester 314741-63-4 C₁₄H₁₈N₂O₄ 278.30 Cbz (N1), COOCH₃ (C2) N/A Methyl ester enhances lipophilicity, improving membrane permeability
1-Boc-piperazine-2-carboxylic acid 1214196-85-6 C₁₀H₁₈N₂O₄ 230.3 Boc (N1), COOH (C2) N/A Boc group offers acid-labile protection, contrasting with Cbz’s hydrogenolysis sensitivity
Protecting Group Strategies
  • Cbz vs. Boc: The benzyloxycarbonyl (Cbz) group in the target compound is stable under basic conditions but removable via hydrogenolysis. In contrast, tert-butoxycarbonyl (Boc)-protected analogs (e.g., CAS 138775-02-7) are cleaved under acidic conditions, enabling sequential deprotection in multi-step syntheses .
  • Dual Protection : Compounds like (S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 138775-02-7) allow orthogonal protection, critical for peptide coupling without side reactions .
Enantiomeric Effects
  • The (R)-enantiomer of 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 138775-03-8) exhibits distinct stereochemical interactions in enzyme binding. For example, (R)-configurations may reduce potency against SARS-CoV-2 Mpro compared to (S)-forms .
Ester vs. Carboxylic Acid Derivatives
  • Methyl ester analogs (e.g., CAS 314741-63-4) show increased logP values (≈1.5 vs. ≈0.5 for the carboxylic acid), enhancing bioavailability but requiring hydrolysis for activation .

Biological Activity

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a chiral compound that has garnered attention in biochemical and medicinal research due to its unique structural properties and biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and comparisons with related compounds.

Chemical Structure and Properties

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid features a piperazine ring substituted with benzyloxy and carboxylic acid groups. Its chiral nature allows for specific interactions with biological targets, making it a valuable compound in drug design and synthesis.

The mechanism of action of (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid primarily involves its interaction with various enzymes and receptors. The compound can selectively bind to active sites due to its chirality, influencing enzyme activity and biochemical pathways. This selectivity is crucial for its potential therapeutic applications.

Biological Activities

Research indicates that (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid exhibits several significant biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be pivotal in developing treatments for diseases such as cancer and tuberculosis .
  • Anticancer Properties : In vitro studies have shown that derivatives of this compound may induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
  • Neuropharmacological Effects : The compound has been explored for its role in modulating neurotransmitter systems, which could lead to advancements in treating central nervous system disorders.

Applications in Research

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid serves as an important building block in the synthesis of various pharmaceutical agents. Its applications include:

  • Drug Development : It is used as a precursor in the synthesis of beta-lactam antibiotics and other therapeutic agents .
  • Biochemical Research : The compound is employed to study enzyme-substrate interactions, contributing to the understanding of biochemical pathways.

Comparative Analysis

To understand the uniqueness of (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, it is essential to compare it with similar compounds:

Compound NameStructureBiological ActivityUnique Features
(R)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acidChiral counterpartDifferent enzyme interactionsOpposite chirality affects binding
Piperazine-2-carboxylic acidNon-chiral versionLimited biological activityLacks chiral specificity
N-Benzyloxycarbonyl-piperazineRelated structureSimilar functional groupsAbsence of carboxylic acid moiety

The chiral nature of (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid imparts specific interactions not observed in its racemic or non-chiral counterparts, enhancing its potential for targeted drug design.

Case Studies

Several studies have highlighted the biological activity of (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid:

  • Anticancer Research : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
  • Enzyme Interaction Studies : Research focused on the compound's role in inhibiting enzymes involved in drug metabolism, indicating its potential as a modulator in pharmacokinetics .
  • Neuropharmacology : Investigations into the compound's effects on cholinesterase inhibitors revealed promising results for treating Alzheimer's disease by improving neurotransmitter availability .

Q & A

Q. What are the common synthetic routes for (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, and how do protecting groups influence the process?

The synthesis typically involves multi-step protection/deprotection strategies. Starting with piperazine-2-carboxylic acid, the benzyloxycarbonyl (Cbz) group is introduced to protect the amine, often via reaction with benzyl chloroformate under basic conditions. The Boc (tert-butoxycarbonyl) group may also be used for orthogonal protection of secondary amines. For example, dual protection (e.g., Fmoc and Boc) allows selective deactivation during peptide synthesis . Key intermediates include (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid and (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl) derivatives, which are purified using column chromatography and characterized via NMR and HPLC .

Q. How is the enantiomeric purity of this compound validated in synthetic workflows?

Chiral HPLC or supercritical fluid chromatography (SFC) is employed to assess enantiomeric excess (ee). For instance, SFC with chiral stationary phases (e.g., cellulose-based columns) can resolve (S) and (R) configurations. Additionally, optical rotation ([α]D) measurements and X-ray crystallography (if single crystals are obtainable) confirm stereochemical integrity .

Q. What spectroscopic techniques are critical for structural characterization?

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with piperazine ring protons typically resonating between δ 3.0–4.5 ppm.
  • FTIR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds (broad ~2500–3300 cm⁻¹).
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₁₄H₁₆N₂O₄: 283.1 g/mol) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution or hydrolysis reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of nucleophilic attack. For example, the chloroacetyl group in analogs exhibits low LUMO energy, making it susceptible to nucleophilic substitution. Natural Bond Orbital (NBO) analysis further evaluates charge distribution, while Molecular Electrostatic Potential (MESP) maps highlight electrophilic regions .

Q. What strategies resolve contradictions in biological activity data for piperazine-carboxylic acid derivatives?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from stereochemical impurities or assay conditions. Solutions include:

  • Reassessing enantiopurity via chiral chromatography.
  • Standardizing buffer systems (e.g., pH 7.4 for physiological relevance).
  • Cross-validating with orthogonal assays (e.g., SPR vs. fluorescence-based assays) .

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

As a linker or scaffold, it connects E3 ligase ligands to target protein binders. The carboxylic acid moiety enables conjugation via amide coupling, while the piperazine ring enhances solubility. For example, (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid was used in a 160-member library for SARS-CoV-2 Mpro inhibitors, achieving >90% purity via LC-MS .

Q. What are the challenges in solid-phase synthesis of libraries derived from this scaffold?

Key issues include:

  • Coupling Efficiency : Steric hindrance from the Cbz group reduces reaction yields. Pre-activation with HATU/DIPEA improves acylation.
  • Cleavage Conditions : TFA may prematurely remove acid-labile groups. Mild cleavage (e.g., 20% piperidine in DMF) preserves integrity .

Methodological Considerations

Q. How to optimize reaction conditions for introducing the benzyloxycarbonyl group?

  • Solvent Choice : DCM or THF minimizes side reactions.
  • Base : Use Et₃N or DIEA to scavenge HCl generated during Cbz protection.
  • Temperature : Room temperature avoids decomposition of labile intermediates .

Q. What analytical workflows ensure batch-to-batch consistency in large-scale synthesis?

  • QC Protocols : Purity ≥95% via HPLC (C18 column, acetonitrile/water gradient).
  • Stability Studies : Accelerated degradation (40°C/75% RH) monitors carboxylic acid oxidation or piperazine ring hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
Reactant of Route 2
(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.